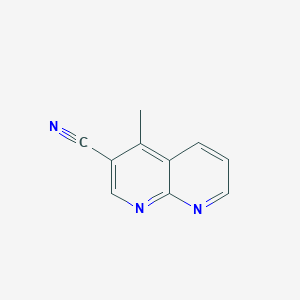

4-Methyl-1,8-naphthyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-7-8(5-11)6-13-10-9(7)3-2-4-12-10/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWTTXBXRQKYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=NC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Universe of 1,8 Naphthyridines and the Place of 4 Methyl 1,8 Naphthyridine 3 Carbonitrile

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom. wisdomlib.org Their significance in chemical research is immense, largely due to their widespread presence in biological systems and their diverse pharmacological properties. wisdomlib.orgijcaonline.org These compounds are fundamental components of many essential biological molecules, including nucleic acids (DNA and RNA), vitamins, and hormones. ijcaonline.orgnih.gov In the field of medicinal chemistry, nitrogen heterocycles are considered privileged structures, with over 75% of FDA-approved small-molecule drugs containing such a moiety. nih.gov Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds, a crucial interaction for binding to biological targets like enzymes and receptors. nih.gov The structural diversity and reactivity of these compounds make them vital in the development of new therapeutic agents to combat a wide range of diseases. wisdomlib.orgijsrtjournal.com

The 1,8-naphthyridine (B1210474) core is a bicyclic aromatic compound with the chemical formula C₈H₆N₂. wikipedia.org It consists of two fused pyridine (B92270) rings, with the nitrogen atoms located at positions 1 and 8. nih.gov This specific arrangement of nitrogen atoms imparts unique chemical properties and reactivity to the molecule. The 1,8-naphthyridine scaffold has garnered considerable attention from researchers due to its synthetic accessibility and the broad spectrum of biological activities exhibited by its derivatives. researchgate.netnih.gov The versatility of this core structure allows for functionalization at various positions, leading to a vast library of compounds with diverse pharmacological profiles. nih.gov For instance, derivatives of 1,8-naphthyridine have been investigated for a wide array of applications. researchgate.nettandfonline.com The ability of the flanking nitrogen atoms to act as a binucleating ligand in coordination chemistry further expands its utility in materials science and catalysis. wikipedia.org

The introduction of a carbonitrile (-C≡N) group onto the 1,8-naphthyridine scaffold significantly influences the molecule's electronic properties and reactivity. The carbonitrile is a potent electron-withdrawing group, which can modulate the reactivity of the entire ring system. This functional group is known for its ability to participate in a variety of chemical transformations, providing a synthetic handle for further molecular elaboration. ontosight.ai In the context of medicinal chemistry, the carbonitrile moiety can act as a hydrogen bond acceptor and can be involved in crucial interactions with biological targets. nih.gov The synthesis of naphthyridine derivatives bearing a carbonitrile group often involves multi-step reactions, including condensation and substitution reactions. ontosight.ai The presence of the carbonitrile functionality is a key feature in many biologically active 1,8-naphthyridine derivatives. nih.govrsc.org

The academic research surrounding 4-Methyl-1,8-naphthyridine-3-carbonitrile and its related analogs is primarily focused on synthetic methodologies and the exploration of their chemical properties. While specific studies on 4-Methyl-1,8-naphthyridine-3-carbonitrile itself are not extensively detailed in the provided search results, the broader class of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives has been a subject of significant investigation.

Research in this area often involves the design and synthesis of novel derivatives through techniques like molecular hybridization. nih.govrsc.org For example, one study details the synthesis of twenty-eight 1,8-naphthyridine-3-carbonitrile derivatives. nih.govrsc.org The structural confirmation of these newly synthesized compounds is typically achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

The synthesis of the 1,8-naphthyridine core itself can be achieved through various methods, such as the Friedländer annulation, which involves the condensation of a 2-aminopyridine (B139424) derivative with a compound containing an active methylene (B1212753) group. organic-chemistry.orgacs.org Modifications to these synthetic routes allow for the introduction of different substituents, such as the methyl group at the 4-position and the carbonitrile group at the 3-position.

A significant portion of the research on related analogues is dedicated to evaluating their potential biological activities. For instance, various 1,8-naphthyridine-3-carbonitrile derivatives have been synthesized and assessed for their properties. nih.govmdpi.com Structure-activity relationship (SAR) studies are often conducted to understand how different substituents on the naphthyridine core influence their activity. nih.govnih.gov

Table 1: Selected 1,8-Naphthyridine-3-carbonitrile Analogues and their Reported Research Focus

| Compound Name | Research Focus |

| 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | Synthesis and evaluation of anti-tubercular activity. nih.gov |

| 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives | Design, synthesis, and anti-mycobacterial evaluation. nih.gov |

| 2-(4-(3-cyano-1,8-naphthyridin-2-yl) piperazin-1-yl)-N-phenylacetamide derivatives | Design, synthesis, and anti-mycobacterial evaluation. nih.gov |

| 4-Amino-2-phenyl-5,7-di(thien-2-yl)-1,8-naphthyridine-3-carbonitrile | Synthesis and evaluation of antimicrobial activity. mdpi.com |

| 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile | Evaluation of bactericidal and fungicidal activity. mdpi.com |

The research landscape indicates a strong interest in the 1,8-naphthyridine-3-carbonitrile scaffold as a template for the development of new chemical entities. The focus remains on synthetic innovation and the exploration of the fundamental chemical and biological properties of these molecules.

Synthetic Methodologies for 4 Methyl 1,8 Naphthyridine 3 Carbonitrile and Analogues

Classical Friedlander Annulation Approaches for Naphthyridine Synthesis

The Friedlander synthesis is a cornerstone method for constructing quinolines and their aza-analogs, such as 1,8-naphthyridines. ekb.eg This reaction involves the condensation and subsequent cyclodehydration of an aromatic 2-aminoaldehyde or ketone with a compound containing a reactive α-methylene group. connectjournals.com It is considered one of the most effective and straightforward routes to the 1,8-naphthyridine (B1210474) core. ekb.egnih.gov The reaction can be catalyzed by either acids or bases, although modern methodologies often employ greener catalysts and solvents to improve efficiency and environmental friendliness. connectjournals.comnih.govrsc.org

Condensation Reactions with 2-Aminonicotinaldehyde Derivatives

The key starting material for the Friedlander synthesis of the 1,8-naphthyridine ring system is 2-aminonicotinaldehyde (also known as 2-amino-3-pyridinecarboxaldehyde). ekb.egnih.gov This molecule provides the pre-formed pyridine (B92270) ring containing the essential amino and aldehyde functional groups in the ortho position, which are necessary for the annulation process. The reaction involves the initial formation of an enamine or enolate from the active methylene (B1212753) compound, which then attacks the aldehyde group of 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization and dehydration to yield the final aromatic 1,8-naphthyridine product. Recent advancements have focused on milder and more sustainable reaction conditions, such as using water as a solvent, which is advantageous for both environmental and practical reasons. rsc.orgnih.gov

Utilization of α-Substituted Methylene Carbonyl Compounds

The second component in the Friedlander synthesis is a carbonyl compound that possesses an α-methylene group (a -CH2- group adjacent to the carbonyl). ekb.eg The specific structure of this reactant determines the substitution pattern on the newly formed pyridine ring of the 1,8-naphthyridine product.

To synthesize the target compound, 4-Methyl-1,8-naphthyridine-3-carbonitrile , the required α-substituted methylene carbonyl compound is 1-cyanopropan-2-one (commonly known as cyanoacetone). The reaction proceeds via the condensation of 2-aminonicotinaldehyde with cyanoacetone. The methyl group of cyanoacetone forms the C4-methyl substituent, while the cyano group becomes the C3-carbonitrile substituent on the 1,8-naphthyridine ring.

The versatility of the Friedlander reaction allows for the synthesis of a wide array of analogues by varying the active methylene component. connectjournals.comnih.gov

Table 1: Examples of 1,8-Naphthyridine Analogues Synthesized via Friedlander Annulation

| 2-Aminonicotinaldehyde Reactant | α-Methylene Carbonyl Compound | Resulting 1,8-Naphthyridine Product | Catalyst/Solvent System |

| 2-Aminonicotinaldehyde | Acetone | 2-Methyl-1,8-naphthyridine | Choline (B1196258) hydroxide (B78521) / H₂O nih.gov |

| 2-Aminonicotinaldehyde | 2-Phenylacetophenone | 2,3-Diphenyl-1,8-naphthyridine | Ionic Liquid ([Bmmim][Im]) nih.gov |

| 2-Aminonicotinaldehyde | Cyclohexanone | 2,3,4,9-Tetrahydro-1H-cyclopenta[b] nih.govresearchgate.netnaphthyridine | Ionic Liquid ([Bmmim][Im]) acs.org |

| 2-Aminonicotinaldehyde | 1-Ethylpiperidin-4-one | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b] nih.govacs.orgnaphthyridine | Choline hydroxide / H₂O nih.gov |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer a highly efficient approach for synthesizing complex molecules like 1,8-naphthyridines by combining three or more reactants in a single step. osi.lvkthmcollege.ac.in This strategy is valued for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity. researchgate.net

One-Pot Synthesis Protocols

One-pot syntheses are a hallmark of MCRs, where sequential reactions are carried out in the same reaction vessel without isolating intermediates. nih.gov This approach avoids lengthy separation and purification procedures, saving time, resources, and reducing waste. For 1,8-naphthyridines, one-pot protocols typically involve the condensation of a 2-aminopyridine (B139424) derivative, an aldehyde, and an active methylene compound, often catalyzed by a Lewis acid. researchgate.netorganic-chemistry.org The reaction proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to afford the final, highly functionalized naphthyridine product.

Three-Component Condensations

A widely used MCR for 1,8-naphthyridine analogues is the three-component condensation of a substituted 2-aminopyridine, an aldehyde (often aromatic), and an active methylene nitrile such as malononitrile (B47326) or ethyl cyanoacetate. organic-chemistry.org This method provides a direct route to 2-amino-4-aryl-1,8-naphthyridine-3-carbonitrile derivatives. The reaction is typically facilitated by a catalyst, such as an N-bromosulfonamide, which acts as a Lewis acid to activate the reactants. organic-chemistry.org The process is notable for its mild reaction conditions, often proceeding at room temperature, and its tolerance for a variety of substituents on the aromatic aldehyde. organic-chemistry.org

Table 2: Examples of 1,8-Naphthyridines from Three-Component Reactions

| 2-Aminopyridine Derivative | Aldehyde | Active Methylene Compound | Catalyst |

| 2-Aminopyridine | Various aromatic aldehydes | Malononitrile | N-bromosulfonamide organic-chemistry.org |

| 2-Aminopyridine | Various aromatic aldehydes | Ethyl cyanoacetate | N-bromosulfonamide organic-chemistry.org |

| Substituted 2-aminopyridines | Substituted aldehydes | Malononitrile | Not specified researchgate.net |

Cyclization Reactions

The formation of the second pyridine ring is the crucial step in all synthetic routes to 1,8-naphthyridines. This ring-closing, or cyclization, step is the culmination of the initial condensation reactions.

In the Friedlander synthesis, the mechanism involves an initial aldol-type condensation between the enolate of the active methylene compound and the aldehyde of 2-aminonicotinaldehyde, followed by the intramolecular attack of the amino group onto the carbonyl carbon. organic-chemistry.org The subsequent loss of a water molecule (cyclodehydration) from the resulting hemiaminal intermediate leads to the formation of the stable, aromatic bicyclic system. connectjournals.com

In multi-component reactions, the cyclization step typically occurs after the formation of a key intermediate. For instance, in the three-component reaction of 2-aminopyridine, an aldehyde, and malononitrile, a Knoevenagel condensation product is first formed between the aldehyde and malononitrile. This is followed by a Michael addition of the 2-aminopyridine. The final step is an intramolecular cyclization where the amino group of the pyridine attacks one of the nitrile groups, followed by tautomerization to yield the aromatic 2-amino-1,8-naphthyridine product. The driving force for this final step is the formation of the stable, heteroaromatic 1,8-naphthyridine ring system.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a key strategy for constructing the 1,8-naphthyridine ring system. One of the primary methods employed is the Friedländer annulation, which involves the reaction of a 2-aminonicotinaldehyde with a compound containing an α-methylene carbonyl group.

The reaction mechanism proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to form the final aromatic naphthyridine ring. Computational studies using Density Functional Theory (DFT) have elucidated the plausible reaction mechanism for this catalytic cycle. These analyses confirm that in certain catalytic systems, such as those using choline hydroxide, hydrogen bonding with the catalyst is pivotal in facilitating the reaction. During the intramolecular cyclization step, a proton is abstracted from the quaternary nitrogen atom of the amine group, which leads to the release of a water molecule and the formation of the stable bicyclic product. researchgate.netacs.org Another investigated route involves the intramolecular nucleophilic cyclisation of precursors like 3-(3-pyridyl)-2-phenylpropylamine. rsc.org

Base-Catalyzed Cyclization Approaches

Base catalysis is frequently employed in the synthesis of 1,8-naphthyridines, most notably in the Friedländer condensation. This approach involves the reaction of 2-aminonicotinaldehyde with various active methylene compounds in the presence of a base. The base facilitates the initial condensation step by deprotonating the active methylene compound, forming a nucleophilic enolate which then attacks the aldehyde.

A range of bases has been utilized to catalyze this transformation. Piperidine (B6355638) is a commonly used, efficient catalyst for this reaction, which can be performed under various conditions, including in methanol (B129727) or even solvent-free. niscpr.res.inniscpr.res.in Other catalytic systems, such as the basic ionic liquid 1-butyl-3-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]), have also been shown to be effective, acting as both a catalyst and a green solvent. nih.gov The use of a base is crucial for achieving high yields and promoting the reaction under mild conditions.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including 1,8-naphthyridines. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various substituents onto the naphthyridine core, which is crucial for developing analogues with diverse biological activities.

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is a prominent example. yonedalabs.comnih.gov This reaction has been successfully applied to synthesize 2-amino-6-aryl-1,8-naphthyridines. In this approach, 2-amino-6-bromo-1,8-naphthyridine serves as the substrate, which is then coupled with various arylboronic acids using a palladium catalyst, such as Pd-132, to yield the desired arylated products in good to excellent yields with low catalyst loading. researchgate.net

Other palladium-catalyzed reactions, like the Buchwald-Hartwig amination, are also employed. For instance, 5-(2-Methyl-1,8-naphthyridin-3-yl)-N-(3-aryl-1,8-naphthyridin-thiazole-2-amine derivatives have been synthesized using the catalytic system of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). researchgate.net These cross-coupling strategies are essential for structure-activity relationship (SAR) studies, allowing for the systematic modification of the 1,8-naphthyridine scaffold. acs.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of 1,8-naphthyridine derivatives. This method significantly reduces reaction times from hours to minutes while often improving product yields compared to conventional heating methods. niscpr.res.in

The Friedländer condensation is particularly amenable to microwave irradiation. The reaction between 2-aminonicotinaldehyde and active methylene compounds can be efficiently carried out in a domestic microwave oven. niscpr.res.inniscpr.res.in Various catalytic systems have been adapted for microwave conditions:

Piperidine in Methanol: A catalytic amount of piperidine in methanol under microwave irradiation provides 2,3-disubstituted-1,8-naphthyridines in high yields within minutes. niscpr.res.in

Ammonium (B1175870) Acetate (B1210297) (Solvent-Free): Using ammonium acetate as a benign reagent under solvent-free microwave conditions affords 1,8-naphthyridines in good yields (80-92%) in 2-5 minutes. niscpr.res.in

DABCO (Solvent-Free): 1,4-Diazabicyclo[2.2.2]octane (DABCO) has also been used as a catalyst for the solvent-free, microwave-assisted Friedländer synthesis, providing good yields and avoiding pollution. tsijournals.com

The enhanced reaction rates are attributed to the efficient and uniform heating provided by microwave energy. researchgate.net This rapid, clean, and efficient methodology represents a significant advancement in the synthesis of this important class of heterocyclic compounds. niscpr.res.intsijournals.com

Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,8-naphthyridines to develop more environmentally benign protocols. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates solvent waste and can simplify product purification. The Friedländer condensation for synthesizing 1,8-naphthyridines has been successfully adapted to solvent-free protocols.

These reactions are often conducted by grinding the reactants together, sometimes with a solid catalyst. For example, the reaction of 2-aminonicotinaldehyde with active methylene compounds proceeds efficiently in the presence of piperidine at room temperature without any solvent, affording the corresponding 1,8-naphthyridines in excellent yields within minutes. niscpr.res.in Similarly, catalysts like ammonium acetate and DABCO have been effectively used under solvent-free conditions, often coupled with microwave irradiation to further enhance reaction rates and yields. niscpr.res.intsijournals.com Basic ionic liquids have also been employed as catalysts under solvent-free conditions, offering the advantage of reusability. nih.gov These methods provide a simple, efficient, and eco-friendly alternative to traditional solvent-based syntheses. researchgate.net

Aqueous Medium Syntheses

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. Recently, methodologies for the gram-scale synthesis of 1,8-naphthyridines in water have been developed. acs.orgnih.gov

The Friedländer reaction can be performed in water using an inexpensive, metal-free, and biocompatible ionic liquid catalyst such as choline hydroxide (ChOH). researchgate.netacs.orgacs.org This approach allows for the synthesis of a variety of substituted 1,8-naphthyridines in excellent yields (>90%). The choline hydroxide catalyst is particularly effective as it can form hydrogen bonds with the reactants, which is a crucial step for the reaction to proceed efficiently in an aqueous medium. researchgate.netacs.org Another method involves using metal hydroxides like lithium hydroxide monohydrate (LiOH·H₂O) in water. nih.gov These aqueous syntheses represent a significant step towards a more sustainable production of 1,8-naphthyridine derivatives. rsc.org

Data Tables

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,8-Naphthyridines

| Entry | Active Methylene Compound | Method | Reaction Time | Yield (%) | Reference |

| 1 | Acetylacetone | Microwave | 3 min | 92 | niscpr.res.in |

| 2 | Acetylacetone | Conventional | 4 hr | 75 | niscpr.res.in |

| 3 | Ethyl acetoacetate | Microwave | 2.5 min | 94 | niscpr.res.in |

| 4 | Ethyl acetoacetate | Conventional | 3 hr | 80 | niscpr.res.in |

| 5 | Cyanoacetamide | Microwave | 4 min | 85 | niscpr.res.in |

| 6 | Cyanoacetamide | Conventional | 6 hr | 68 | niscpr.res.in |

| 7 | Malononitrile | Microwave | 2 min | 96 | niscpr.res.in |

| 8 | Malononitrile | Conventional | 2 hr | 82 | niscpr.res.in |

Table 2: Green Synthesis Approaches for 1,8-Naphthyridines

| Method | Catalyst | Solvent | Key Advantages | Yield Range (%) | Reference(s) |

| Solvent-Free | Piperidine | None | Room temp, rapid, high purity | 92-98 | niscpr.res.in |

| Solvent-Free MW | Ammonium Acetate | None | Rapid, benign reagent | 80-92 | niscpr.res.in |

| Solvent-Free MW | DABCO | None | Rapid, eco-friendly | 74-86 | tsijournals.com |

| Aqueous Synthesis | Choline Hydroxide | Water | Gram-scale, metal-free, biocompatible | >90 | nih.gov, acs.org |

| Aqueous Synthesis | LiOH·H₂O | Water | Mild conditions, high yield | 69 | nih.gov |

Precursor Chemistry and Intermediate Derivatization in Synthesis

The synthesis of the 1,8-naphthyridine scaffold, a core structure in many pharmacologically active compounds, relies heavily on the strategic selection and modification of precursor molecules. The construction of derivatives such as 4-Methyl-1,8-naphthyridine-3-carbonitrile is typically achieved through condensation reactions where the careful choice of precursors dictates the final substitution pattern of the bicyclic system.

A predominant and versatile method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation. rsc.orgnih.gov This reaction involves the condensation of a 2-aminopyridine derivative, containing a carbonyl group at the 3-position, with a compound possessing an active methylene group. nih.govrsc.org For the synthesis of 4-Methyl-1,8-naphthyridine-3-carbonitrile, the key precursors are typically a 2-aminopyridine aldehyde or ketone and a methylene-activated nitrile.

The most common precursor for the pyridine portion of the naphthyridine ring is 2-aminonicotinaldehyde. rsc.orgrsc.org This starting material is particularly attractive from a green chemistry perspective as it can be synthesized from non-petrochemical feedstocks like the natural product nicotinamide (B372718) (vitamin B3). rsc.org Alternative routes to 2-aminonicotinaldehyde have been developed from sources such as glycerol, acrolein, and tetrahydrofurfuryl alcohol, offering sustainable access to this crucial intermediate. rsc.org

The derivatization to achieve the desired 4-methyl and 3-carbonitrile substituents occurs during the cyclization step. The general mechanism involves the initial formation of a carbanion from the active methylene compound, which then undergoes a condensation reaction with the carbonyl group of the 2-aminopyridine precursor to form an intermediate. nih.gov Subsequent intramolecular cyclization and dehydration yield the final 1,8-naphthyridine ring system. nih.gov

The synthesis of various 1,8-naphthyridine-3-carbonitrile (B1524053) analogues involves the derivatization of key intermediates. For instance, a common synthetic pathway starts with the preparation of 2-chloro-1,8-naphthyridine-3-carbonitrile (B1352722), which serves as a versatile intermediate. This intermediate can then be reacted with various nucleophiles. One reported synthesis involves reacting this chloro-intermediate with piperazine (B1678402) to yield 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1). nih.gov This secondary amine intermediate is then further derivatized. For example, treatment with chloroacetyl chloride produces an N-acylated intermediate (ANI-2). nih.gov This intermediate can subsequently be reacted with a range of substituted anilines in the presence of sodium carbonate and potassium iodide in DMF to yield a library of 2-(4-(phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives. nih.gov

The table below summarizes the key precursors and reaction partners used in the synthesis of the 1,8-naphthyridine-3-carbonitrile core and its analogues.

| Precursor 1 (Pyridine Ring Source) | Precursor 2 (Carbocyclic Ring Source) | Catalyst/Solvent | Product Type |

| 2-Aminonicotinaldehyde | Acetone | KOH / Methanol | 2-Methyl-1,8-naphthyridine |

| 2-Aminonicotinaldehyde | Carbonyl compounds | Water | Substituted 1,8-naphthyridines |

| Substituted 2-aminopyridines | Malononitrile | N-bromosulfonamide | 1,8-Naphthyridine derivatives |

| 2-Amino-3-pyridinecarboxaldehyde | α-Methylene carbonyl compounds | Ionic Liquids (e.g., [Bmmim][Im]) | Substituted 1,8-naphthyridines |

| 2-Chloro-1,8-naphthyridine-3-carbonitrile | Piperazine | N/A | 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

Further derivatization of the 1,8-naphthyridine core is a common strategy to explore structure-activity relationships. The intermediate 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1) can be coupled with various acids or reacted with substituted acetamides to generate diverse analogues. nih.gov For example, coupling with 5-nitrofuran-2-carboxylic acid using HOBt, EDC·HCl, and DIPEA yields 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile. nih.gov Similarly, reaction with substituted N-phenylacetamides provides a series of 2-(4-(3-cyano-1,8-naphthyridin-2-yl) piperazin-1-yl)-N-phenylacetamide compounds. nih.gov These examples highlight the importance of intermediate derivatization in creating libraries of analogues for biological screening.

The table below details the derivatization of a key intermediate to produce various analogues.

| Intermediate | Reagent | Conditions | Product Class |

| 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANI-1) | Chloroacetyl chloride, Et3N | Room Temperature | ANI-2 |

| ANI-2 | Substituted anilines | Na2CO3, KI, DMF | 2-(4-(Phenylglycyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles |

| ANI-1 | Substituted N-phenylacetamides | Na2CO3, KI, DMF, 120 °C | 2-(4-(3-Cyano-1,8-naphthyridin-2-yl) piperazin-1-yl)-N-phenylacetamides |

| ANI-1 | 5-Nitrofuran-2-carboxylic acid | HOBt, EDC·HCl, DIPEA, DMF | 2-(4-(5-Nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |

These synthetic strategies, centered on the selection of appropriate precursors for the initial cyclization and subsequent derivatization of reactive intermediates, provide a robust platform for the generation of a wide array of 4-Methyl-1,8-naphthyridine-3-carbonitrile analogues.

Reaction Chemistry and Derivatization of 4 Methyl 1,8 Naphthyridine 3 Carbonitrile

Nucleophilic Substitution Reactions on the Naphthyridine Core

The 1,8-naphthyridine (B1210474) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the α-positions (C2 and C7) relative to the ring nitrogens, provided a suitable leaving group is present. While 4-methyl-1,8-naphthyridine-3-carbonitrile itself does not have a leaving group, its halogenated derivatives are common substrates for these reactions.

For instance, a chloro group at the C2 position can be readily displaced by various nucleophiles. Studies have shown that derivatives of 2-chloro-1,8-naphthyridine-3-carbonitrile (B1352722) react with substituted anilines and piperazine (B1678402) derivatives to yield a range of functionalized compounds. nih.gov These reactions are typically carried out in the presence of a base, such as sodium carbonate (Na₂CO₃), and a catalyst like potassium iodide (KI) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

The reaction of a 2-chloro precursor with piperazine, followed by further derivatization of the piperazine moiety, is a common strategy to synthesize biologically active molecules. nih.govrsc.org This highlights the utility of nucleophilic substitution in building molecular complexity on the naphthyridine scaffold.

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Substituted Anilines | Na₂CO₃, KI, DMF | 2-(Arylamino)-1,8-naphthyridine-3-carbonitriles | nih.gov |

| Piperazine | Base, Solvent | 2-(Piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles | nih.govrsc.org |

| N-Phenylacetamides | Na₂CO₃, KI, DMF | 2-(4-(N-phenylacetamido)piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles | nih.gov |

Transformations of the Carbonitrile Group

The carbonitrile (-C≡N) group at the C3 position is a versatile functional handle that can be converted into several other important chemical moieties. These transformations allow for significant structural and electronic modifications of the parent molecule.

Standard organic transformations applicable to the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (4-methyl-1,8-naphthyridine-3-carboxylic acid) or, under milder conditions, to a primary amide (4-methyl-1,8-naphthyridine-3-carboxamide).

Reduction: The nitrile group can be reduced to a primary amine ( (4-methyl-1,8-naphthyridin-3-yl)methanamine). vanderbilt.edu Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. vanderbilt.edu

Addition Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonitrile to form ketones after hydrolysis of the intermediate imine.

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Hydrolysis (partial) | Mild H⁺ or OH⁻ | Amide (-CONH₂) |

| Reduction | LiAlH₄ or H₂, Catalyst | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgX; 2. H₃O⁺ | Ketone (-C(O)R) |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the 1,8-naphthyridine ring is generally challenging due to the electron-withdrawing nature of the two pyridine-like nitrogen atoms, which deactivate the ring system towards electrophilic attack. masterorganicchemistry.comlibretexts.org The outcome of such a reaction on 4-methyl-1,8-naphthyridine-3-carbonitrile is determined by the combined electronic effects of the existing substituents.

Directing Effects:

Naphthyridine Nitrogens: Strongly deactivating.

Methyl Group (C4): An activating, ortho-para director. libretexts.org It directs incoming electrophiles to the C5 position (ortho) and C2/C6 positions (para, relative to its connection to the ring system).

Carbonitrile Group (C3): A deactivating, meta director. It directs incoming electrophiles to the C5 position.

Functional Group Interconversions on Peripheral Substituents

The primary peripheral substituent on the parent molecule is the methyl group at the C4 position. This group can undergo several transformations typical of benzylic-like methyl groups.

Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom to the methyl group, forming a halomethyl derivative (e.g., 4-(bromomethyl)-1,8-naphthyridine-3-carbonitrile). This product is a valuable intermediate for further nucleophilic substitution reactions.

Deprotonation: The methyl group protons are weakly acidic and can be removed by a strong base to form a carbanion, which can then react with various electrophiles.

A related functionalization is the direct α-methylation of 1,8-naphthyridine derivatives, which has been achieved using DMSO as a methyl source under transition-metal-free conditions, demonstrating the possibility of C-H activation on the naphthyridine core. rsc.org

Heterocycle Annulation and Fusion Reactions

Heterocycle annulation involves the construction of a new ring fused to the existing naphthyridine scaffold. This can be achieved by first converting the existing substituents into reactive handles. For example, the 4-methyl and 3-carbonitrile groups can be elaborated to participate in cyclization reactions.

One potential strategy involves the reaction of 2-aminopyridine (B139424) derivatives with 2-cyano-3-ethoxy-acrylic acid ethyl ester to form 4-hydroxy-1,8-naphthyridine-3-carbonitrile systems. researchgate.net While this is a synthetic route to the core, similar cyclization logic can be applied to derivatized starting materials. For instance, if the methyl group were converted to an amine or another nucleophilic group and the nitrile hydrolyzed to an acid or ester, intramolecular condensation could lead to a new fused heterocyclic ring. Studies on related naphthyridine systems have shown the preparation of fused thiadiazolo and oxazolo rings from bifunctional 1,8-naphthyridine precursors. researchgate.net

Metal Complexation and Coordination Chemistry of the Naphthyridine Scaffold

The 1,8-naphthyridine framework is an excellent bidentate chelating ligand. The two nitrogen atoms (N1 and N8) are positioned in a way that allows them to coordinate effectively with a single metal center, forming a stable chelate ring. nih.gov This property has led to extensive investigation into the coordination chemistry of naphthyridine derivatives. escholarship.orgacs.org

The close proximity of the nitrogen atoms allows for metal-metal cooperativity when incorporated into dinucleating ligands, which can facilitate unique chemical transformations. escholarship.org A variety of transition metals have been complexed with 1,8-naphthyridine-based ligands, including:

Copper (Cu)

Iron (Fe)

Manganese (Mn)

Ruthenium (Ru)

Nickel (Ni)

Rhenium (Re) researchgate.net

The resulting metal complexes have applications in catalysis and materials science. The specific geometry and electronic properties of the complex are influenced by the metal ion, its oxidation state, and the other substituents on the naphthyridine ligand. nih.govescholarship.org

| Metal Ion | Typical Complex Type | Potential Application Area | Reference |

|---|---|---|---|

| Copper (Cu) | Dinuclear μ-boryl complexes | C-H bond activation | escholarship.org |

| Iron (Fe) / Manganese (Mn) | Homo- and heterobimetallic complexes | Bioinspired catalysis | escholarship.org |

| Ruthenium (Ru) | Dinuclear acetate-bridged complexes | Catalysis | researchgate.net |

| Nickel (Ni) | Hydroxide-bridged tetranuclear complexes | Reduction catalysis | researchgate.net |

| Rhenium (Re) | Carbonyl complexes | Photophysics | researchgate.net |

Spectroscopic and Structural Elucidation of 4 Methyl 1,8 Naphthyridine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with heteronuclear NMR studies of related metal complexes, provides definitive evidence for the structure of 4-Methyl-1,8-naphthyridine-3-carbonitrile. The structural confirmation of various 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives frequently relies on both ¹H NMR and ¹³C NMR analyses. nih.govrsc.orgnih.gov

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-Methyl-1,8-naphthyridine-3-carbonitrile, distinct signals are expected for the methyl group protons and the aromatic protons on the naphthyridine core.

The methyl group (CH₃) at the C4 position is expected to appear as a sharp singlet in the upfield region of the spectrum. The five aromatic protons on the bicyclic ring system will appear as multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are determined by the electronic environment and the spin-spin coupling with neighboring protons.

Table 1: Expected ¹H NMR Signals for 4-Methyl-1,8-naphthyridine-3-carbonitrile

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (at C4) | ~2.5 | Singlet (s) |

| Aromatic-H (H5) | ~7.3 - 7.8 | Multiplet (m) |

| Aromatic-H (H6) | ~7.3 - 7.8 | Multiplet (m) |

| Aromatic-H (H7) | ~8.8 - 9.2 | Multiplet (m) |

| Aromatic-H (H2) | ~8.4 - 8.8 | Singlet (s) |

Note: The chemical shifts are estimates based on general principles and data from analogous structures.

Carbon-13 NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum for 4-Methyl-1,8-naphthyridine-3-carbonitrile is expected to show ten distinct signals, corresponding to the ten carbon atoms in the structure.

The signal for the methyl carbon will appear at the highest field (lowest ppm value). The carbon of the nitrile group (-C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The remaining eight carbons of the aromatic naphthyridine ring will appear in the downfield region, typically between 120 and 160 ppm. The structural analysis of synthesized 1,8-naphthyridine (B1210474) derivatives is routinely confirmed using ¹³C NMR. nih.govnih.gov

Table 2: Expected ¹³C NMR Signals for 4-Methyl-1,8-naphthyridine-3-carbonitrile

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C4) | ~15 - 25 |

| -C≡N | ~115 - 120 |

| Quaternary C (C3) | ~105 - 115 |

Note: The chemical shifts are estimates based on general principles and data from analogous structures.

The 1,8-naphthyridine scaffold contains two nitrogen atoms in close proximity, making it an excellent binucleating ligand for coordinating with metal centers. tandfonline.com When 4-Methyl-1,8-naphthyridine-3-carbonitrile acts as a ligand to form metal complexes, heteronuclear NMR spectroscopy becomes a powerful tool for structural analysis. Techniques like ¹⁵N NMR can provide direct information about the coordination environment of the nitrogen atoms. Changes in the ¹⁵N chemical shifts upon complexation can confirm the involvement of the naphthyridine nitrogens in metal binding. Similarly, if the compound is complexed with metals like tin, ¹¹⁹Sn NMR would be employed to probe the geometry and coordination number around the tin center.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 4-Methyl-1,8-naphthyridine-3-carbonitrile, the most indicative absorption in the IR spectrum is that of the nitrile (C≡N) group. This vibration typically appears as a sharp, medium-intensity band in the 2260–2220 cm⁻¹ region.

Other key vibrational modes include C-H stretching from the methyl group and the aromatic rings, and C=C and C=N stretching vibrations within the aromatic system. Detailed vibrational analyses have been performed on related structures like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid , providing a basis for assigning the complex vibrations of the naphthyridine core. researchgate.net In derivatives of 1,8-naphthyridine-3-carbonitrile, IR spectroscopy has been used to confirm the presence of other functional groups, such as amide carbonyls (~1694 cm⁻¹) and nitro groups (~1370 and 1570 cm⁻¹). nih.gov

Table 3: Key Vibrational Frequencies for 4-Methyl-1,8-naphthyridine-3-carbonitrile

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Methyl C-H | Stretch | 3000 - 2850 |

| Nitrile C≡N | Stretch | 2260 - 2220 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 4-Methyl-1,8-naphthyridine-3-carbonitrile (molecular formula: C₁₀H₇N₃), the calculated exact mass is 169.063997 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the most prominent peak is expected to be the molecular ion peak (M⁺ or [M+H]⁺) at an m/z value corresponding to its molecular weight. ESI mass spectrometry is commonly used to monitor the progress of reactions involving 1,8-naphthyridine-3-carbonitrile derivatives. nih.gov The fragmentation pattern would likely involve the loss of small, stable neutral molecules such as hydrogen cyanide (HCN, 27 Da) from the nitrile group and the ring, which is a common fragmentation pathway for nitrogen-containing aromatic compounds.

X-ray Crystallography for Solid-State Structure Determination (if available for analogues)

While NMR, IR, and MS provide information about connectivity and functional groups, X-ray crystallography offers a definitive, three-dimensional map of the atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for 4-Methyl-1,8-naphthyridine-3-carbonitrile itself is not described in the available literature, structural studies have been successfully performed on its analogues. For instance, a suitable single crystal of a related 1,8-naphthyridine-3-carbonitrile derivative (compound ANA-5) was developed and analyzed to gain a deeper understanding of the molecular structure of this class of compounds. nih.govrsc.org Such studies confirm the planarity of the fused aromatic ring system and provide valuable data on the solid-state packing and conformation of the substituents.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds.

In the context of 1,8-naphthyridine derivatives, the introduction of a chiral center would render the molecule optically active and thus amenable to CD spectroscopic analysis. Chiral analogues of 4-Methyl-1,8-naphthyridine-3-carbonitrile could be designed, for instance, by introducing a chiral substituent or by resolving atropisomers if rotational barriers are sufficiently high.

However, a review of the current scientific literature reveals a lack of studies focused on the synthesis and chiroptical properties of such chiral analogues. Consequently, there is no available data on their Circular Dichroism (CD) spectroscopy. Future research in this area would be valuable for elucidating the three-dimensional structure of these compounds and could have implications for the development of stereoselective therapeutic agents.

Computational and Theoretical Investigations of 4 Methyl 1,8 Naphthyridine 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometry, electronic properties, and vibrational frequencies. For the 1,8-naphthyridine (B1210474) scaffold, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-31G(d) or 6-311G(d,p), are fundamental to understanding its behavior at a molecular level. researchgate.netresearchgate.net

Conformational Analysis and Stability

Conformational analysis through DFT calculations is used to determine the most stable three-dimensional arrangement of a molecule by optimizing its geometry to a minimum energy state. This process involves calculating bond lengths, bond angles, and dihedral angles.

For the 1,8-naphthyridine core, these calculations confirm a planar geometry for the fused ring system. In a study on the related compound 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, DFT calculations were used to optimize the molecular structure. researchgate.net The resulting geometric parameters, such as the bond lengths and angles of the naphthyridine rings, were determined and found to be in good agreement with experimental X-ray diffraction data where available. researchgate.net This foundational analysis is crucial for ensuring that subsequent electronic property calculations are based on a realistic and stable molecular structure.

Table 1: Illustrative Optimized Geometrical Parameters for a 1,8-Naphthyridine Analog (Note: Data is for 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid and serves as an example of typical DFT results for this class of compounds.) researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-N5 | 1.308 | C4-N5-C6 | 117.4 |

| N5-C6 | 1.367 | N5-C6-C11 | 122.7 |

| C6-C11 | 1.424 | C6-N7-C8 | 119.2 |

| N7-C8 | 1.370 | C8-C9-C10 | 119.9 |

| C8-C9 | 1.422 | C9-C10-C11 | 119.7 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. physchemres.org

For 1,8-naphthyridine derivatives, DFT calculations reveal the distribution and energy levels of these orbitals. In studies of similar structures, the HOMO is typically distributed over the fused pyridine (B92270) ring system, while the LUMO is also located across the aromatic core. researchgate.net A small HOMO-LUMO gap suggests a molecule is more reactive and polarizable, which can be crucial for its biological activity. For instance, in a theoretical study of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the HOMO and LUMO energies were calculated to determine the energy gap, providing insight into its electronic transitions and stability. researchgate.networldscientific.com

Table 2: Example Frontier Molecular Orbital Energies for a 1,8-Naphthyridine Analog (Note: Values are illustrative for a related naphthyridine compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The MEP map uses a color scale to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

In analyses of 1,8-naphthyridine derivatives, the MEP map typically shows negative potential (red) around the nitrogen atoms of the naphthyridine ring and the nitrogen of the carbonitrile group, identifying these as sites for hydrogen bonding and electrophilic interactions. researchgate.netresearchgate.net The hydrogen atoms on the aromatic rings typically show a positive potential (blue). This information is vital for understanding non-covalent interactions in molecular docking studies. researchgate.networldscientific.com

Vibrational Frequency Calculations and Spectral Simulations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By simulating the vibrational spectra, researchers can assign specific molecular motions (stretching, bending, etc.) to the experimentally observed spectral bands. researchgate.net

For the related compound 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, theoretical vibrational frequencies were calculated using DFT and showed good agreement with experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity. researchgate.net Key vibrational modes for the 1,8-naphthyridine core include C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane bending. The characteristic stretching frequency of the nitrile (C≡N) group is a particularly strong and identifiable peak in the simulated IR spectrum.

Table 3: Selected Calculated Vibrational Frequencies for a 1,8-Naphthyridine Analog (Note: Data is for 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid and is illustrative.) researchgate.net

| Assignment | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3685 |

| C-H Stretch (aromatic) | 3100 - 3050 |

| C-H Stretch (methyl) | 2950 - 2920 |

| C≡N Stretch | ~2230 (expected for carbonitrile) |

| C=O Stretch | 1752 |

| C=C / C=N Ring Stretch | 1600 - 1400 |

| C-H Bending | 1450 - 1100 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to understand how a potential drug molecule interacts with its biological target at the atomic level.

Derivatives of 1,8-naphthyridine-3-carbonitrile (B1524053) have been investigated as inhibitors for various biological targets. For example, in a study on anti-mycobacterial agents, 1,8-naphthyridine-3-carbonitrile analogues were docked into the active site of enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis. rsc.org The docking results revealed key hydrogen bonding and hydrophobic interactions between the naphthyridine core and the amino acid residues of the enzyme's active site. rsc.org

Similarly, other 1,8-naphthyridine compounds have been docked against targets such as DNA topoisomerase II and the human estrogen receptor, demonstrating the scaffold's versatility. researchgate.netdntb.gov.ua Docking scores, typically expressed in kcal/mol, are used to estimate the binding affinity, with more negative scores indicating stronger binding. These studies consistently show that the nitrogen atoms of the naphthyridine ring and substituents at the 3- and 4-positions are critical for forming specific interactions that determine binding affinity and selectivity.

Table 4: Illustrative Molecular Docking Results for 1,8-Naphthyridine Derivatives Against Various Targets

| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues (Example) |

| 1,8-Naphthyridine-3-carbonitrile analog rsc.org | Enoyl-ACP Reductase (InhA) | 4TZK | -8.42 | TYR-158 |

| 1,8-Naphthyridine analog dntb.gov.ua | DNA Topoisomerase II | 1ZXM | -9.3 to -8.9 | Not specified |

| 1,8-Naphthyridine analog nih.gov | Adenosine A2A Receptor | Not specified | -8.56 | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model uses molecular descriptors (physicochemical, electronic, or steric properties) to predict the activity of new, untested compounds.

QSAR studies have been successfully applied to series of 1,8-naphthyridine derivatives to guide the design of more potent molecules. For example, a QSAR model was developed for 1,8-naphthyridin-4-ones as inhibitors of photosystem II. nih.gov The model used molecular connectivity indices as descriptors and found that the position, size, and polarity of substituents were the dominant factors controlling inhibitory activity. nih.gov Another study developed a robust QSAR model for 1,8-naphthyridine derivatives as potential anticancer agents targeting topoisomerase II, achieving a high coefficient of determination (R²) of 0.6991, indicating good predictive power. dntb.gov.ua

These models are crucial for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources. The development of a QSAR model for a series including 4-Methyl-1,8-naphthyridine-3-carbonitrile would involve calculating descriptors such as LogP, molecular weight, polar surface area, and quantum chemical parameters (like HOMO/LUMO energies) and correlating them with measured biological activity.

In silico Prediction of Molecular Interactions and Pharmacokinetic Parameters (e.g., ADME, Drug-likeness using PASS software)

In contemporary drug discovery, in silico methods are indispensable for the early-stage evaluation of potential therapeutic agents. These computational tools allow for the prediction of pharmacokinetic properties, including Absorption, Distribution, Metabolism, and Excretion (ADME), as well as the drug-likeness of a compound before its synthesis, thereby saving significant time and resources. For derivatives of the 1,8-naphthyridine-3-carbonitrile scaffold, computational studies have been instrumental in assessing their potential as orally bioavailable drugs.

One of the foundational criteria for drug-likeness is Lipinski's rule of five, which outlines the physicochemical properties a chemical compound should possess to be an orally active drug. Studies on a series of 1,8-naphthyridine-3-carbonitrile analogues have shown that these compounds generally exhibit favorable properties according to this rule. nih.gov In silico predictions for a range of these derivatives indicated that parameters such as molecular weight, and the number of hydrogen bond acceptors and donors fall within the acceptable ranges. nih.gov

The Prediction of Activity Spectra for Substances (PASS) software is another powerful computational tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of experimentally validated compounds. akosgmbh.declinmedkaz.org The software calculates the probability of a molecule being active (Pa) or inactive (Pi) for various biological functions. akosgmbh.de For novel piperidine (B6355638) derivatives, which can be analogous in their therapeutic investigation, PASS has been used to predict potential pharmacological effects, with activities having a Pa value greater than or equal to 0.5 being considered significant. clinmedkaz.org This approach helps in identifying potential therapeutic targets and off-target effects early in the drug development process. clinmedkaz.org

The following table summarizes typical parameters assessed in in silico pharmacokinetic predictions for 1,8-naphthyridine derivatives, based on studies of analogous compounds.

| Parameter | Typical Predicted Value/Range for Derivatives | Importance in Drug Discovery |

| Molecular Weight ( g/mol ) | < 500 | Influences absorption and distribution. |

| LogP (Octanol/water partition coefficient) | < 5 | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | < 5 | Affects solubility and binding to targets. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and binding to targets. |

| Drug-Likeness Score | Positive values | An overall assessment of the molecule's potential as a drug. |

| Gastrointestinal Absorption | High | Predicts the extent of absorption from the gut. |

| Blood-Brain Barrier Permeability | Variable | Important for drugs targeting the central nervous system. |

This table represents a generalized summary based on computational studies of 1,8-naphthyridine derivatives.

Reaction Mechanism Studies through Computational Approaches

The study of reaction mechanisms through computational methods, such as Density Functional Theory (DFT), provides deep insights into the transition states, intermediates, and energy profiles of chemical reactions. These theoretical investigations are vital for understanding how a molecule is formed, which can lead to the optimization of synthetic routes and the discovery of new chemical transformations.

Despite the importance of such studies, a detailed computational investigation into the reaction mechanism for the synthesis of 4-Methyl-1,8-naphthyridine-3-carbonitrile is not extensively covered in the currently available scientific literature. While DFT and other quantum chemical methods have been applied to understand the structural and electronic properties of related 1,8-naphthyridine compounds, such as 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the focus has primarily been on spectroscopic and molecular property analysis rather than reaction pathways. researchgate.netresearchgate.net

Therefore, the elucidation of the specific reaction mechanisms involved in the synthesis of 4-Methyl-1,8-naphthyridine-3-carbonitrile through computational approaches represents a promising area for future research. Such studies could provide valuable information for synthetic chemists and contribute to a more profound understanding of the reactivity of the 1,8-naphthyridine scaffold.

Mechanistic Biological Studies in Vitro, in Silico, and Ex Vivo Focus of 4 Methyl 1,8 Naphthyridine 3 Carbonitrile Analogues

In vitro Cell-Based Assays for Anti-Proliferative Activity

The anti-proliferative capacity of 4-Methyl-1,8-naphthyridine-3-carbonitrile analogues is a cornerstone of their evaluation as potential anticancer agents. These studies typically involve cell-based assays to determine their effectiveness in halting the growth of cancer cells.

A primary method for evaluating the anti-proliferative activity of these compounds is through cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key metric.

Studies have demonstrated that various 1,8-naphthyridine (B1210474) derivatives exhibit potent cytotoxic effects. For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives showed significant activity against the human breast cancer cell line (MCF-7). researchgate.net Several of these compounds displayed IC₅₀ values in the low micromolar range, with some derivatives being more potent than the reference drug staurosporine. researchgate.net Specifically, derivatives designated as 10c, 8d, 4d, 10f, and 8b exhibited IC₅₀ values of 1.47, 1.62, 1.68, 2.30, and 3.19 µM, respectively. researchgate.net

Similarly, another study evaluated a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov The IC₅₀ values for these compounds varied widely, with one potent derivative (compound 16) showing IC₅₀ values of 0.7 µM against HeLa, 0.1 µM against HL-60, and 5.1 µM against PC-3 cells. nih.gov These findings highlight the potential of the 1,8-naphthyridine scaffold in generating potent cytotoxic agents against various cancer types.

Table 1: Cytotoxicity (IC₅₀) of Selected 1,8-Naphthyridine Analogues

| Compound | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| Derivative 10c | 1.47 | Not Reported | Not Reported | Not Reported | researchgate.net |

| Derivative 8d | 1.62 | Not Reported | Not Reported | Not Reported | researchgate.net |

| Derivative 4d | 1.68 | Not Reported | Not Reported | Not Reported | researchgate.net |

| Derivative 10f | 2.30 | Not Reported | Not Reported | Not Reported | researchgate.net |

| Derivative 8b | 3.19 | Not Reported | Not Reported | Not Reported | researchgate.net |

| Compound 16 | Not Reported | 5.1 | 0.7 | 0.1 | nih.gov |

Beyond general cytotoxicity, researchers have investigated the specific effects of 1,8-naphthyridine analogues on the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption is a common mechanism for anticancer drugs.

Several studies have shown that 1,8-naphthyridine derivatives can induce cell cycle arrest at different phases. For example, a 4-phenyl-1,8-naphthyridine derivative was found to cause a significant accumulation of carcinoma cells in the G2/M phase of the cell cycle. nih.gov This cell cycle block was attributed to the compound's effect on the dynamic instability of the microtubular network, which is essential for the formation of the mitotic spindle. nih.gov

In another study, two potent 1,8-naphthyridine derivatives, 5g and 5p, were found to induce cell cycle arrest in HepG-2 (liver cancer) cells at the S and G1/S phases, respectively. nih.gov Similarly, a novel 1,8-naphthalimide (B145957) derivative (a related scaffold) was shown to induce G2/M cell cycle arrest in glioblastoma cells. nih.gov These findings indicate that the 1,8-naphthyridine core can be modified to target different phases of the cell cycle, providing a versatile approach for developing anti-proliferative agents. ekb.eg

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many effective anticancer agents exert their effects by inducing apoptosis.

Research has confirmed that 1,8-naphthyridine analogues are capable of triggering apoptosis in cancer cells. The same 4-phenyl-1,8-naphthyridine derivative that caused G2/M arrest was also shown to induce cell death by apoptosis. nih.gov The mechanism involved alterations in mitochondria, including an initial increase in mitochondrial membrane potential followed by its loss, leading to the release of factors that initiate apoptosis. nih.gov

The derivatives 5g and 5p, which induced cell cycle arrest, were also found to trigger apoptosis in HepG-2 cells. nih.gov Further mechanistic work on related pyrazolonaphthyridine compounds demonstrated that their proapoptotic effects in HeLa and MCF-7 cells were confirmed by a decrease in mitochondrial membrane potential and increased levels of activated caspases, which are key executioners of apoptosis. researchgate.net These studies collectively suggest that the induction of apoptosis is a primary mechanism through which 1,8-naphthyridine analogues exert their anticancer activity. ekb.eg

Biochemical Target Identification and Enzyme Inhibition Studies

To understand the molecular basis of their biological effects, studies have focused on identifying the specific biochemical targets of 4-Methyl-1,8-naphthyridine-3-carbonitrile analogues. Key enzymes involved in DNA maintenance and replication, such as DNA gyrase and topoisomerases, have emerged as primary targets.

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. While it is primarily an antibacterial target, the principles of topoisomerase inhibition are relevant to anticancer drug development. The 1,8-naphthyridine core is famously found in nalidixic acid, a pioneering DNA gyrase inhibitor.

Modern analogues have built upon this foundation. A novel series of 1,4-dihydro researchgate.netnih.govnaphthyridine derivatives were synthesized and evaluated for their ability to inhibit E. coli DNA gyrase. nih.gov One compound, in particular, was identified as a potent inhibitor of the enzyme. nih.govresearchgate.net Docking studies suggested a strong interaction between this compound and the DNA gyrase enzyme. nih.govresearchgate.net The mechanism of action is believed to be similar to that of fluoroquinolones, where the inhibitor stabilizes the complex between the gyrase and the DNA, leading to lethal double-strand breaks. nih.gov

Human topoisomerases (I and II) are vital enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are validated targets for cancer chemotherapy.

Several 1,8-naphthyridine derivatives have been identified as inhibitors of topoisomerase I and/or II. ekb.eg Some fused naphthyridine derivatives have been previously described as topoisomerase I inhibitors. mdpi.com A series of seventeen 1,8-naphthyridine derivatives were specifically designed as potential topoisomerase II (Topo II) inhibitors. nih.gov One of the most potent compounds from this series, 5p, displayed a strong inhibitory effect on Topo IIβ. nih.gov Molecular docking studies proposed that this compound binds to the etoposide (B1684455) binding pocket of Topo IIβ, suggesting it acts as a "Topo II poison" by stabilizing the enzyme-DNA cleavage complex and preventing the re-ligation of the DNA strands. nih.gov This mechanism ultimately leads to the accumulation of DNA damage and triggers apoptosis. nih.gov This dual targeting of topoisomerases highlights the therapeutic potential of the 1,8-naphthyridine scaffold in oncology. nih.gov

Protein Kinase Inhibition

Analogues of 1,8-naphthyridine have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer and inflammation. researchgate.net Research has shown that derivatives of the closely related nih.govresearchgate.netnaphthyridine-3-carbonitrile scaffold are effective inhibitors of Tumor Progression Locus-2 (Tpl2) kinase, a key enzyme in inflammatory pathways. researchgate.netresearchgate.net These compounds act as potent, reversible, and ATP-competitive inhibitors of Tpl2 kinase with considerable selectivity over other related kinases. researchgate.net The inhibitory activity of naphthyridine derivatives extends to other kinases such as PI3Kδ, CK2, Akt1/2, and MET, highlighting the versatility of this scaffold in targeting kinase-mediated pathologies. researchgate.netresearchgate.net

| Kinase Target | Naphthyridine Scaffold | Key Findings | Reference |

| Tpl2 Kinase | nih.govresearchgate.netNaphthyridine-3-carbonitriles | Potent, reversible, and ATP-competitive inhibition. Selective over EGFR, MEK, MK2, and p38. | researchgate.netresearchgate.net |

| PI3Kδ, CK2, Akt1/2, MET | Naphthyridine derivatives | Reported inhibition, indicating broad potential for kinase-targeted therapies. | researchgate.net |

Receptor Antagonism/Agonism

5-HT₃ Receptor Antagonism

The 1,8-naphthyridine core is a key feature in the design of serotonin (B10506) 5-HT₃ receptor antagonists. These receptors are ligand-gated ion channels involved in physiological processes, including the vomiting reflex, making their antagonists valuable as antiemetic agents. wikipedia.orgamegroups.org A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile analogues were synthesized and evaluated for their 5-HT₃ antagonism. nih.gov In vitro studies using guinea pig ileum preparations demonstrated that these compounds effectively antagonize the 5-HT₃ agonist, 2-methyl-5-HT. Among the tested compounds, 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile showed the most favorable 5-HT₃ receptor antagonism. nih.gov

| Compound Derivative | Target | In Vitro Model | Key Finding | Reference |

| 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile | 5-HT₃ Receptor | Guinea pig ileum longitudinal muscle-myenteric plexus | Showed the most favorable antagonist activity against 2-methyl-5-HT. | nih.gov |

H1R Antagonism

Derivatives of 1,8-naphthyridine-3-carboxylic acid have been designed and synthesized as histamine (B1213489) H1 receptor (H1R) antagonists. nih.govresearchgate.net Histamine is a critical mediator in allergic and inflammatory responses. nih.gov In silico molecular docking studies were performed to understand the binding modes of these compounds within the H1 receptor's active site. Subsequent in vivo evaluation of these compounds on guinea pig trachea confirmed their antihistaminic activity, with one particular derivative displaying a promising bronchorelaxant effect. nih.govresearchgate.net This indicates that the 1,8-naphthyridine scaffold can be effectively modified to produce potent H1R antagonists. nih.gov

Mechanistic Insights into Antimicrobial Action

In vitro Antibacterial Activity against Specific Strains

The 1,8-naphthyridine nucleus is the foundational structure of nalidixic acid, the first quinolone antibiotic, which acts by inhibiting bacterial DNA gyrase. nih.gov This scaffold has been extensively modified to create a wide range of potent antibacterial agents. researchgate.netnih.gov Recently, a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. nih.govnih.gov

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.25 to ≤50 μg/mL. nih.govnih.gov Notably, the analogue ANA-12 demonstrated significant anti-tuberculosis activity with a MIC of 6.25 μg/mL. nih.govnih.gov Other derivatives also showed moderate to good activity with MIC values of 12.5 μg/mL. nih.govnih.gov In silico docking studies suggest that these compounds may act by inhibiting the enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. rsc.org The antibacterial spectrum of other 1,8-naphthyridine analogues, such as PD 131628, is broad, showing high in vitro activity against staphylococci, streptococci, Enterobacteriaceae, Pseudomonas aeruginosa, and Haemophilus influenzae. nih.gov

| Compound/Analogue | Bacterial Strain | MIC (μg/mL) | Reference |

| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | nih.govnih.gov |

| ANC-2, ANA-1, ANA 6–8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | nih.govnih.gov |

| PD 131628 | Staphylococci, S. pyogenes, S. pneumoniae | 0.125 - 0.25 | nih.gov |

| PD 131628 | Enterobacteriaceae, Acinetobacter spp. | 0.125 | nih.gov |

| PD 131628 | Pseudomonas aeruginosa | 0.5 | nih.gov |

| PD 131628 | Haemophilus influenzae, M. catarrhalis | ≤0.03 | nih.gov |

In vitro Antifungal Activity

The antimicrobial investigation of 1,8-naphthyridine derivatives has also extended to their potential as antifungal agents. Specific hydrazono and azo derivatives of 1,8-naphthyridine have been evaluated for their in vitro antifungal activity against pathogenic fungi. nih.gov Studies have shown that certain compounds with a 4-chlorophenyl ring substituent were active against Aspergillus niger and Candida albicans, with efficacy comparable to the standard antifungal drug griseofulvin. nih.gov

Synergy with Existing Antimicrobial Agents

An important strategy in combating antimicrobial resistance is the use of agents that can potentiate the activity of existing antibiotics. Studies have shown that certain 1,8-naphthyridine derivatives, while lacking direct antibacterial activity themselves (MIC ≥ 1.024 µg/mL), can act synergistically with fluoroquinolone antibiotics. nih.gov When used in combination at subinhibitory concentrations, these derivatives significantly decreased the MIC of antibiotics like norfloxacin, ofloxacin, and lomefloxacin (B1199960) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov This synergistic effect suggests that the 1,8-naphthyridine derivatives may modulate bacterial resistance mechanisms, making them promising candidates as antibiotic adjuvants. nih.gov

Investigation of Antiviral Mechanisms

The 1,8-naphthyridine scaffold has also been explored for its antiviral potential, particularly against the Human Immunodeficiency Virus (HIV). A significant breakthrough in this area is the development of a 1,8-naphthyridone derivative, designated HM13N, which potently inhibits HIV-1 replication. nih.govacs.org

The mechanism of action for this compound is the inhibition of HIV-1 Tat-mediated transcription. nih.govacs.org The Tat protein is a viral transactivator essential for robust viral gene expression and replication. mdpi.com By targeting this crucial step in the HIV life cycle, HM13N demonstrates potent antiviral activity in acutely, chronically, and latently infected cells. nih.govacs.org A key advantage of this compound observed in vitro is its high barrier to the development of viral resistance, a common challenge with many anti-HIV drugs. nih.govacs.org This novel mechanism of action makes Tat inhibitors based on the 1,8-naphthyridine structure a promising avenue for the development of new anti-HIV therapeutics. nih.govnih.gov

Anti-inflammatory Pathways and Modulation of Cytokine Levels (in vitro/ex vivo)

Analogues of 4-methyl-1,8-naphthyridine-3-carbonitrile have been investigated for their anti-inflammatory potential through various in vitro and ex vivo studies. The primary mechanism appears to be the modulation of key inflammatory pathways and the subsequent reduction in pro-inflammatory cytokine production.

One line of research has focused on novel 1,8-naphthyridine-2-carboxamide (B11912762) derivatives in lipopolysaccharide (LPS)-treated BV2 microglial cells. mdpi.com Among the tested compounds, HSR2104 demonstrated the most potent inhibitory effects on the production of inflammatory mediators. mdpi.com This compound was found to significantly attenuate the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Further investigation revealed that HSR2104 suppressed the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism was linked to the suppression of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway. HSR2104 was observed to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation of its inhibitor, IκBα, and also reduced the expression of TLR4 and MyD88. mdpi.com